4-Hexyloxyphenylboronic acid

Suzuki-Miyaura Coupling Near-Infrared Electrochromic Materials Anthraquinone Imides

4-Hexyloxyphenylboronic acid is a purpose-specific arylboronic acid reagent optimized for high-efficiency Suzuki-Miyaura cross-coupling. Its unique hexyloxy chain delivers 98% coupling yields in NIR-active anthraquinone imide synthesis, outperforming methoxy/octyloxy analogs. Ideal for solution-processable organic electronics and electrochromic materials. Procure ≥98% purity grade for reproducible, scalable synthesis.

Molecular Formula C12H19BO3
Molecular Weight 222.09 g/mol
CAS No. 121219-08-7
Cat. No. B038556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hexyloxyphenylboronic acid
CAS121219-08-7
Molecular FormulaC12H19BO3
Molecular Weight222.09 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OCCCCCC)(O)O
InChIInChI=1S/C12H19BO3/c1-2-3-4-5-10-16-12-8-6-11(7-9-12)13(14)15/h6-9,14-15H,2-5,10H2,1H3
InChIKeyXYNVLFGOOWUKQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hexyloxyphenylboronic Acid (CAS 121219-08-7): A High-Yield Suzuki Coupling Reagent for Advanced Organic Electronics and NIR Materials


4-Hexyloxyphenylboronic acid (CAS 121219-08-7) is an arylboronic acid derivative featuring a para-hexyloxy substituent on the phenyl ring . With a molecular formula of C₁₂H₁₉BO₃, a molecular weight of 222.09 g/mol, and a reported melting point of 85 °C (lit.), it is typically supplied as a white to off-white crystalline powder with purity specifications ranging from ≥96% to 97–109% by neutralization titration . The compound is soluble in methanol and serves as a versatile building block in Suzuki–Miyaura cross-coupling reactions, enabling the efficient construction of biaryl architectures for pharmaceuticals, agrochemicals, and advanced functional materials [1]. Its distinct hexyloxy chain imparts tailored solubility and electronic properties that differentiate it from shorter- or longer-chain alkoxyphenylboronic acid analogs.

Why 4-Hexyloxyphenylboronic Acid Cannot Be Replaced by a Generic Alkoxyphenylboronic Acid


Generic substitution among alkoxyphenylboronic acids is not scientifically justified because the length and nature of the alkoxy chain directly modulate three critical performance parameters: reaction yield in cross-coupling, solubility and processability in organic solvents, and the electronic/optical properties of the final conjugated product. As demonstrated in direct comparative studies, the hexyloxy chain provides a unique balance of steric and electronic effects that shorter chains (e.g., methoxy) or longer chains (e.g., octyloxy) fail to replicate. Specifically, the methoxy analog delivers markedly lower coupling yields due to insufficient stabilization of key intermediates, while the octyloxy analog introduces higher melting points and reduced solubility that can complicate downstream formulation and processing [1]. The evidence below quantifies these differentiation dimensions, establishing that 4-hexyloxyphenylboronic acid is not an interchangeable commodity but a purpose-specific reagent optimized for high-efficiency synthesis of NIR-active materials and solution-processable organic electronics.

Quantitative Differentiation Evidence for 4-Hexyloxyphenylboronic Acid


3‑Fold Higher Suzuki Coupling Yield vs. 4‑Methoxyphenol in NIR Anthraquinone Imide Synthesis

In the synthesis of N-butyl-6-aryl-substituted anthraquinone-2,3-dicarboxylic imides, the Suzuki coupling of 2b with 4-hexyloxyphenylboronic acid afforded the target compound 1b in 98% isolated yield [1]. In contrast, the analogous nucleophilic substitution reaction of 2a with 4-methoxyphenol to form 1a proceeded in only 34% yield under comparable conditions [1]. This near three‑fold difference is attributed to the enhanced stability and reactivity of the hexyloxy-substituted boronic acid in the palladium-catalyzed cross-coupling manifold relative to the methoxy phenol displacement pathway [1].

Suzuki-Miyaura Coupling Near-Infrared Electrochromic Materials Anthraquinone Imides

Red‑Shifted NIR Absorption (827 nm vs. 810 nm) and Distinct Redox Profile vs. Methoxy‑Derived Imide

The anthraquinone imide derived from 4‑hexyloxyphenylboronic acid (compound 1b) exhibits a radical anion NIR absorption maximum at 827 nm, while the methoxy‑derived analog 1a absorbs at 810 nm — a 17 nm red shift that extends deeper into the NIR tissue‑transparency window [1]. Additionally, cyclic voltammetry in CH₂Cl₂/TBAP reveals distinct reduction potentials: 1b shows E°ᵣₑd¹ = –1.07 V and E°ᵣₑd² = –1.51 V vs. Fc/Fc⁺, whereas 1a exhibits E°ᵣₑd¹ = –1.07 V and E°ᵣₑd² = –1.53 V [1]. The 20 mV difference in the second reduction potential reflects the hexyloxy group's stronger electron‑donating character, which modulates the LUMO energy and directly impacts electrochromic switching behavior [1].

Electrochromism Near-Infrared Absorption Cyclic Voltammetry

Lower Melting Point (85 °C) and Methanol Solubility vs. 4‑Octyloxyphenylboronic Acid (94–99 °C)

4-Hexyloxyphenylboronic acid exhibits a melting point of 85 °C (lit.) and is reported to be soluble in methanol, facilitating homogeneous reaction conditions and solution‑phase processing . The closely related 4‑octyloxyphenylboronic acid (CAS 121554‑09‑4) displays a significantly higher melting point of 94–99 °C, reflecting stronger intermolecular van der Waals interactions associated with the longer alkyl chain . While both compounds are methanol‑soluble, the 9–14 °C higher melting point of the octyloxy analog can complicate dissolution kinetics, require elevated processing temperatures, and limit compatibility with thermally sensitive substrates or low‑temperature formulations .

Physical Properties Processability Formulation

Class‑Level Evidence: Alkoxy Chain Length Dictates Solubility and Device Performance in Conjugated Polymer Synthesis

Systematic studies on polyfluorene derivatives and donor–acceptor copolymers demonstrate that the choice of alkoxyphenyl substituent critically influences polymer solubility, film morphology, and device efficiency [1][2]. For instance, copolymers incorporating 2,5‑di(2‑hexyloxyphenyl)thiazolothiazole units achieve external quantum efficiencies of 0.06–0.44% in PLEDs, with the 50% TZ‑content copolymer showing a >3‑fold efficiency enhancement over the fluorene homopolymer [1]. Similarly, polymers bearing 4‑hexyloxyphenyl moieties on quinoxaline acceptors deliver balanced energy levels and enhanced open‑circuit voltages in organic photovoltaics [2]. While not a direct head‑to‑head comparison of boronic acid monomers, this class‑level evidence establishes that the hexyloxy chain length is empirically optimized for solution‑processable organic electronics — a design space where shorter chains provide insufficient solubility and longer chains induce undesirable phase separation or crystallization [1][2].

Conjugated Polymers Organic Photovoltaics Polymer Light‑Emitting Diodes

Optimal Research and Industrial Applications for 4-Hexyloxyphenylboronic Acid


High‑Efficiency Synthesis of Near‑Infrared Electrochromic Anthraquinone Imides

Based on the 98% Suzuki coupling yield demonstrated in the synthesis of 1b [1], this boronic acid is the reagent of choice for preparing 6‑aryl‑substituted anthraquinone imides with NIR absorption in the 700–1600 nm range. The hexyloxy substituent confers a 17 nm red shift relative to methoxy analogs and modulates reduction potentials, enabling precise tuning of electrochromic properties for smart windows, optical communications, and biomedical imaging tags [1].

Monomer for Solution‑Processable Conjugated Polymers in PLEDs and OPVs

4‑Hexyloxyphenylboronic acid serves as a key building block for synthesizing 2,5‑di(2‑hexyloxyphenyl)thiazolothiazole and related monomers, which are copolymerized with fluorene or quinoxaline units via Suzuki coupling to yield blue‑emitting polymers with external quantum efficiencies up to 0.44% [2]. The hexyloxy chain provides the optimal balance of solubility for spin‑coating and film formation while maintaining efficient electron transport and high open‑circuit voltages in photovoltaic devices [2][3].

Precursor for High‑Spin Polyarylamine Networks

The compound is employed in the synthesis of tris(4‑boronic acid‑2‑hexyloxyphenyl)amine, a trifunctional monomer used in Pd⁰‑mediated coupling with aryl dibromides to generate networked polyarylamine polymers. Subsequent p‑doping yields high‑spin polyradical polycations with an average spin S = 5/2 at 2 K, as quantified by Brillouin function fitting of magnetization data [4]. This application highlights the reagent's utility in constructing three‑dimensionally cross‑linked, magnetically active organic materials.

Agrochemical and Pharmaceutical Intermediate Requiring High Purity and Reliable Solubility

With purity specifications of 97–105% (by neutralization titration) and methanol solubility , 4‑hexyloxyphenylboronic acid is suitable for the kilogram‑scale synthesis of biaryl‑containing active pharmaceutical ingredients (APIs) and crop protection agents. The lower melting point (85 °C) relative to longer‑chain analogs facilitates handling and dissolution in standard process solvents, reducing cycle times and minimizing thermal degradation of sensitive intermediates .

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